4-(4-Methylsulfonylphenyl)-2-nitrophenol
Description
4-(4-Methylsulfonylphenyl)-2-nitrophenol (CAS: 97-10-9) is a nitroaromatic compound characterized by a phenol core substituted with a nitro group (-NO₂) at the 2-position and a methylsulfonylphenyl group (-SO₂C₆H₄CH₃) at the 4-position. Its molecular weight is 217.20 g/mol, and it is described as a liquid with 95% purity in commercial sources . While direct biological activity data are scarce, structural analogs with similar substituents (e.g., kinase inhibitors like SB203580) suggest possible roles in biochemical pathways .
Properties
IUPAC Name |
4-(4-methylsulfonylphenyl)-2-nitrophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZZGGFZDURTFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686321 | |
| Record name | 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261933-06-5 | |
| Record name | 4'-(Methanesulfonyl)-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylsulfonylphenyl)-2-nitrophenol typically involves a multi-step process:
Nitration: The starting material, 4-methylsulfonylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the hydroxyl group.
Purification: The crude product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated purification systems can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylsulfonylphenyl)-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst or sodium dithionite.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Hydrogen peroxide or other peroxides.
Major Products
Reduction: 4-(4-Methylsulfonylphenyl)-2-aminophenol.
Substitution: Various ethers or esters depending on the substituent.
Oxidation: 4-(4-Methylsulfonylphenyl)-2-nitrosulfone.
Scientific Research Applications
4-(4-Methylsulfonylphenyl)-2-nitrophenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceuticals with potential anti-inflammatory or antimicrobial properties.
Materials Science: The compound can be incorporated into polymers or coatings to enhance their properties.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or cellular processes.
Mechanism of Action
The mechanism of action of 4-(4-Methylsulfonylphenyl)-2-nitrophenol depends on its specific application:
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table summarizes key structural analogs of 4-(4-Methylsulfonylphenyl)-2-nitrophenol, highlighting substituent differences and molecular weights:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups: The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, enhancing the acidity of the phenolic -OH group compared to chlorophenyl or fluorophenyl analogs. This property may influence solubility and reactivity in synthetic applications .
- Steric Effects: Bulky substituents like dichlorophenyl groups (e.g., 4-(3,5-Dichlorophenyl)-2-nitrophenol) may reduce solubility in polar solvents compared to the methylsulfonyl variant .
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